N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a pyrrolidinone ring and a benzodioxole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common method includes the alkylation of a pyrrolidinone derivative with a benzodioxole-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The intermediate product is then subjected to further reactions, including cyclization and amide formation, to yield the final compound .
Chemical Reactions Analysis
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide can be compared to other similar compounds, such as:
N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide: This compound features a similar pyrrolidinone ring but differs in the substituent on the phenyl ring.
2-[4-(Het)aryl-2-oxopyrrolidin-1-yl]acetohydrazides: These compounds are structural analogs with variations in the aryl and hydrazide groups.
(2-Oxopyrrolidin-1-yl)acetic acid: This compound contains a pyrrolidinone ring but lacks the benzodioxole moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-17-2-1-9-20(17)14-6-4-13(5-7-14)19-18(22)12-3-8-15-16(10-12)24-11-23-15/h3-8,10H,1-2,9,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHGIUHRHQNYAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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